molecular formula C11H16ClN3 B572153 (R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride CAS No. 1234863-36-5

(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

Cat. No. B572153
CAS RN: 1234863-36-5
M. Wt: 225.72
InChI Key: CYUBREHSYAXDSI-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1H-Benzimidazole, 2-methyl-” is a benzimidazole derivative with the molecular formula C8H8N2 . Benzimidazole derivatives are major contributors in medical chemistry and are also found in biomolecules like vitamins, enzymes, natural products, etc .


Synthesis Analysis

Benzimidazole derivatives, such as N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, can be synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .


Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole, 2-methyl-” can be viewed using Java or Javascript . For a similar compound, “Omeprazole Related Compound E”, the empirical formula is C17H19N3O4S and the molecular weight is 361.42 .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including ®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride, have been shown to possess significant antimicrobial properties . They are effective against a variety of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Research

These compounds have also been explored for their potential in anticancer therapy . They can act as inhibitors for certain enzymes that are overexpressed in cancer cells, thereby halting the proliferation of malignant cells .

Anthelmintic Applications

In veterinary medicine, benzimidazole derivatives are used as anthelmintics to treat parasitic worm infestations. Their efficacy in disrupting the energy metabolism of parasites makes them a crucial tool in animal healthcare .

Antiviral Uses

The structural similarity of benzimidazoles to nucleotides allows them to interfere with viral replication. This makes ®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride a candidate for the development of antiviral drugs , particularly for treating diseases caused by RNA viruses .

Cardiovascular Drug Development

Benzimidazole derivatives have been found to exhibit antihypertensive activities , which are beneficial in treating cardiovascular diseases. They can modulate blood pressure by affecting various pathways, including calcium channels and angiotensin-converting enzymes .

Neurological Disorders

These compounds have shown promise in the treatment of neurological disorders . They can act on the central nervous system, offering potential therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .

Mechanism of Action

: Read the article : Source

Future Directions

The development of new active antimicrobial agents is a major focus in the field of benzimidazole derivatives, due to the increasing commonality of multi-drug-resistant bacteria and fungi .

properties

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUBREHSYAXDSI-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712328
Record name (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

CAS RN

33545-97-0
Record name (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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